molecular formula C17H12N4O4 B5987643 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE

Cat. No.: B5987643
M. Wt: 336.30 g/mol
InChI Key: JJLOCGZKGDKXOT-WJDWOHSUSA-N
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Description

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE is a complex organic compound that features a benzimidazole core, a methoxy-nitrophenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of the Methoxy-Nitrophenyl Group: This step might involve nitration of a methoxy-substituted benzene ring followed by coupling with the benzimidazole core.

    Addition of the Cyano Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the benzimidazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-PHENYL-2-OXOETHYL CYANIDE: Lacks the methoxy and nitro groups, potentially altering its reactivity and applications.

    1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-HYDROXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE: The hydroxy group might confer different chemical properties and biological activities.

Uniqueness

The presence of both methoxy and nitro groups in 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-2-(4-METHOXY-3-NITROPHENYL)-2-OXOETHYL CYANIDE could make it unique in terms of its electronic properties, reactivity, and potential applications. These functional groups might enhance its ability to participate in specific chemical reactions or interact with biological targets.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c1-25-15-7-6-10(8-14(15)21(23)24)16(22)11(9-18)17-19-12-4-2-3-5-13(12)20-17/h2-8,22H,1H3,(H,19,20)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLOCGZKGDKXOT-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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